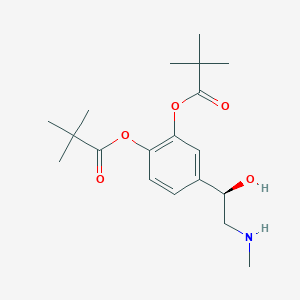
Dipivefrine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipivefrine involves the esterification of epinephrine with pivaloyl chloride. One method includes the esterification reaction of 4-chloroacetyl catechol with pivaloyl chloride, followed by a substitution reaction with N-methylbenzylamine. The product is then reduced using a reducing agent and undergoes catalytic hydrogenation to yield dipivefrine .
Industrial Production Methods
Industrial production of dipivefrine follows similar synthetic routes but is optimized for large-scale production. The process involves the use of 4-chloroacetyl catechol as a raw material, which is cost-effective and yields high purity products. The reaction conditions are mild, and the process is designed to be simple and efficient for commercial production .
Chemical Reactions Analysis
Types of Reactions
Dipivefrine undergoes several types of chemical reactions, including:
Hydrolysis: In the eye, dipivefrine is hydrolyzed by esterase enzymes to produce epinephrine.
Oxidation and Reduction: The synthesis of dipivefrine involves reduction reactions, such as catalytic hydrogenation.
Common Reagents and Conditions
Esterification: Pivaloyl chloride is used for the esterification of epinephrine.
Reduction: Catalytic hydrogenation is employed to reduce intermediates during synthesis.
Major Products Formed
The major product formed from the hydrolysis of dipivefrine is epinephrine, which is the active compound responsible for its therapeutic effects .
Scientific Research Applications
Dipivefrine has several scientific research applications, including:
Ophthalmology: It is primarily used to treat open-angle glaucoma by reducing intraocular pressure.
Pharmacology: As a prodrug of epinephrine, dipivefrine is studied for its pharmacokinetics and pharmacodynamics.
Medicinal Chemistry: Research on dipivefrine includes its synthesis, stability, and formulation for better therapeutic outcomes.
Mechanism of Action
Dipivefrine is a prodrug that is hydrolyzed to epinephrine in the eye. Epinephrine then stimulates α1 and α2 adrenergic receptors, leading to a decrease in aqueous humor production and an increase in its outflow. This dual action reduces intraocular pressure, which is beneficial in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
Epinephrine: The active form of dipivefrine, used directly in some treatments but with less favorable pharmacokinetics.
Bitolterol: Another adrenergic prodrug used as a bronchodilator.
Uniqueness of Dipivefrine
Dipivefrine is unique in its enhanced lipophilicity, which allows for better penetration into the eye compared to epinephrine. This results in more consistent and prolonged therapeutic effects with fewer side effects .
Properties
CAS No. |
56298-24-9 |
|---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m0/s1 |
InChI Key |
OCUJLLGVOUDECM-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


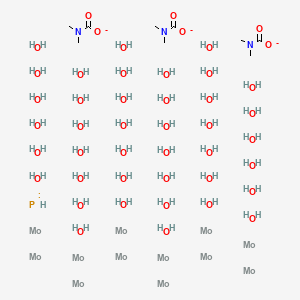
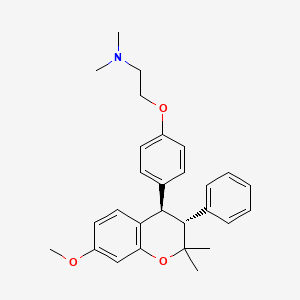
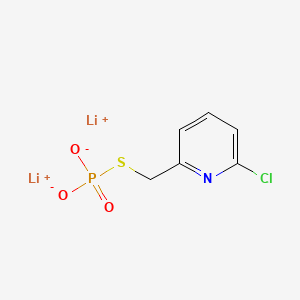
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
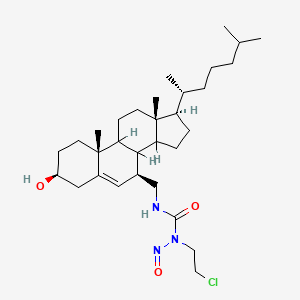
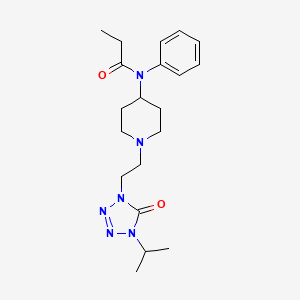
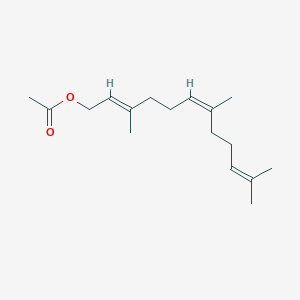

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
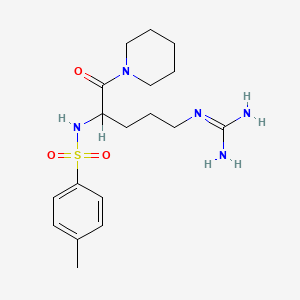
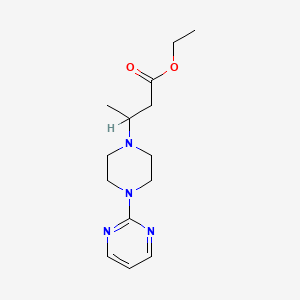
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)


